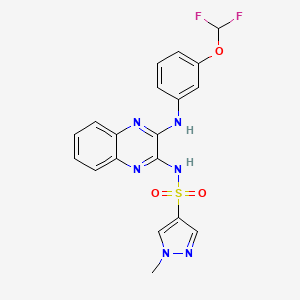

N-(3-((3-(二氟甲氧基)苯基)氨基)喹喔啉-2-基)-1-甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H16F2N6O3S and its molecular weight is 446.43. The purity is usually 95%.

BenchChem offers high-quality N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 喹喔啉类化合物,包括含三氟甲基的衍生物,已展现出抗肿瘤效果。 研究人员已经探索了它们作为抑制癌细胞生长和增殖的潜在药物 .

- 喹喔啉类化合物具有抗微生物和抗菌活性。 研究人员已经研究了它们作为对抗各种病原体(包括细菌和真菌)的药物的潜力 .

- 含三氟甲基的喹喔啉类化合物已被研究为潜在的抗病毒剂。 它们对病毒(包括 HIV)的活性引起了人们的关注 .

- 一些喹喔啉类化合物具有抗炎作用。 三氟甲基部分可以通过调节免疫反应来促进这种特性 .

抗肿瘤活性

抗微生物和抗菌特性

抗病毒应用

有机电子学

抗炎潜力

抗糖尿病活性

作用机制

Target of Action

Quinoxaline derivatives have been studied extensively for their anticancer properties . They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site , which plays a crucial role in DNA synthesis and repair.

Mode of Action

For instance, some quinoxaline derivatives have been shown to disrupt the cell cycle in the G2/M phase .

Result of Action

Based on the potential disruption of the cell cycle, it can be inferred that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

生物活性

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant biological activity, particularly as a potential therapeutic agent in cancer treatment. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several notable structural elements:

- Quinoxaline moiety

- Difluoromethoxy phenyl group

- Pyrazole sulfonamide structure

These components contribute to the compound's ability to interact with biological targets, particularly enzymes involved in critical signaling pathways.

Preliminary studies indicate that N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide acts primarily as an inhibitor of phosphatidylinositol 3-kinase (PI3K) . PI3K is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. The compound's binding affinity to PI3K suggests it may effectively disrupt downstream signaling pathways associated with tumor progression .

Biological Activity Data

The following table summarizes the biological activities of N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide and related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | PI3K inhibitor | 0.64 |

| 1-Methyl-3-(4-(quinolin-4-yloxy)phenyl)amino-pyrazole | Pyrazole core with quinoline | RET kinase inhibitor | 0.78 |

| 3-Difluoromethyl-pyrazole derivatives | Difluoromethyl group | Antifungal activity | Not specified |

The unique combination of the difluoromethoxy group with the quinoxaline and pyrazole structures enhances selectivity and efficacy as a therapeutic agent .

In Vitro Studies

Research has demonstrated that N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits potent inhibitory effects on PI3K activity. Molecular docking studies reveal that the compound effectively binds to the active site of PI3K, leading to significant reductions in cell proliferation in various cancer cell lines .

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicates that modifications to the pyrazole ring can significantly impact biological activity. For instance, substituents at specific positions on the pyrazole can enhance or diminish inhibitory potency against PI3K. The presence of lipophilic groups at certain positions has been correlated with increased binding affinity and improved biological outcomes .

Future Directions

Given its promising biological activity, further research on N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is warranted. Future studies may focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Toxicology : Evaluating safety profiles to determine any adverse effects.

- Derivatives : Exploring modifications to enhance potency and selectivity.

属性

IUPAC Name |

N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMXGUODYNWMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。